N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Mechanism of Action
Target of Action
The primary target of this compound is the human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism, transforming glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .
Mode of Action
The compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of an enzyme by binding an effector molecule at a site other than the enzyme’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to an increase in the catalytic action of glucokinase . This results in enhanced glucose metabolism.
Biochemical Pathways
The activation of glucokinase affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, the compound enhances the utilization of glucose, thereby reducing blood glucose levels. This mechanism is particularly beneficial in the management of type-2 diabetes .
Pharmacokinetics
Factors such as absorption rate, distribution within the body, metabolic stability, and rate of excretion can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The activation of glucokinase and the subsequent enhancement of glucose metabolism can lead to significant hypoglycemic effects . This makes the compound potentially useful in the therapy of type-2 diabetes .
Biochemical Analysis
Biochemical Properties
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with glucokinase, an enzyme involved in glucose metabolism, by acting as an allosteric activator . The interaction with glucokinase enhances its catalytic activity, thereby influencing glucose homeostasis. Additionally, this compound exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . It also affects normal cells by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been shown to induce apoptosis through p53-dependent and p53-independent pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the allosteric site of glucokinase, enhancing its activity and promoting glucose metabolism . Additionally, this compound interacts with microtubules, inhibiting their polymerization and leading to cell cycle arrest in cancer cells . The molecular docking studies have revealed that this compound forms hydrogen bonds with key residues in the active sites of target proteins, stabilizing the protein-ligand complex .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits therapeutic effects, such as reducing tumor growth and enhancing glucose metabolism . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in glucose metabolism is particularly noteworthy, as it enhances the conversion of glucose to glucose-6-phosphate, promoting glycolysis and glycogen synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting signals and post-translational modifications of this compound direct it to specific compartments, enhancing its efficacy. The subcellular distribution of this compound is essential for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide typically involves the condensation of benzimidazole derivatives with appropriate amines and carboxylic acids. One common method involves the reaction of 1,2-phenylenediamine with benzylamine and a suitable carboxylic acid under acidic or basic conditions . The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction times . Additionally, the use of automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole derivative used as an anthelmintic agent.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique structure, which combines the benzimidazole core with a pyrrolidine ring and a benzyl group. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-10-14(12-23(17)11-13-6-2-1-3-7-13)18(25)22-19-20-15-8-4-5-9-16(15)21-19/h1-9,14H,10-12H2,(H2,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLJFLGJOZPAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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